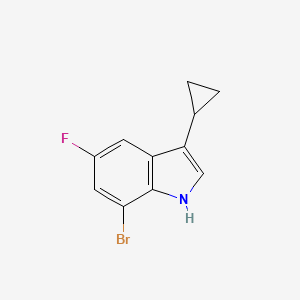
2-Methyl-1-(tetrahydro-2-furanylmethyl)-1h-benzimidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core, a methyl group, an oxolan-2-ylmethyl substituent, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the oxolan-2-ylmethyl group and the carboxylic acid functionality. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and purification techniques to meet regulatory standards and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The benzodiazole core allows for substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which 2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The benzodiazole core can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole-2-carboxylic acid: Shares the benzodiazole core but lacks the oxolan-2-ylmethyl group.
2-Methylbenzimidazole: Similar structure but without the carboxylic acid and oxolan-2-ylmethyl substituents.
Oxolan-2-ylmethyl benzoate: Contains the oxolan-2-ylmethyl group but differs in the core structure.
Uniqueness
2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the oxolan-2-ylmethyl group and the carboxylic acid functionality differentiates it from other benzodiazole derivatives, making it a valuable compound for various scientific and industrial purposes.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2-methyl-1-(oxolan-2-ylmethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3/c1-9-15-12-7-10(14(17)18)4-5-13(12)16(9)8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,17,18) |
Clé InChI |
NSXCTDXWCVZHBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1CC3CCCO3)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)

![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)
![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)


![4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13907008.png)

![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B13907021.png)

